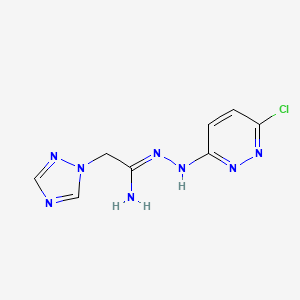

N'-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide

Description

N'-(6-Chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide is a heterocyclic compound featuring a pyridazinyl core substituted with a chlorine atom at the 6-position and an ethanimidohydrazide side chain containing a 1,2,4-triazole moiety. This structure combines two pharmacophoric groups: the pyridazine ring, known for its role in agrochemicals and pharmaceuticals, and the 1,2,4-triazole group, which enhances bioactivity through hydrogen bonding and metabolic stability .

The compound’s design aligns with trends in pesticidal chemistry, where chloro-substituted heterocycles and triazole derivatives are leveraged for herbicidal and insecticidal properties.

Properties

IUPAC Name |

N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN8/c9-6-1-2-8(15-13-6)16-14-7(10)3-17-5-11-4-12-17/h1-2,4-5H,3H2,(H2,10,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSHUSPNFYLWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN=C(CN2C=NC=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NN=C1N/N=C(/CN2C=NC=N2)\N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridazine ring, followed by chlorination to introduce the chlorine substituent. The triazole ring can be synthesized separately and then coupled with the pyridazine derivative through a hydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.

Reduction: Reduction reactions could modify the functional groups or the overall structure of the compound.

Substitution: The chlorine atom on the pyridazine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary based on the desired transformation, including factors like temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution could introduce new substituents at the chlorine position.

Scientific Research Applications

N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in studies of enzyme inhibition or receptor binding.

Medicine: Exploration as a potential pharmaceutical agent with antimicrobial, antifungal, or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N'-(6-Chloro-2-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide

- Molecular Formula : C₉H₁₀ClN₇

- Molecular Weight : 251.68 g/mol

- Key Difference : The pyridinyl group (2-position substitution) vs. pyridazinyl (3-position substitution) alters electronic properties and binding affinity. Pyridazine’s additional nitrogen atom may enhance polarity and interaction with biological targets .

- Application: Not explicitly stated, but pyridine derivatives are widely used in agrochemicals.

N'-(6-Chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide

- CAS : 372198-50-0

- Structure : Replaces the triazole-ethyl group with a pyrrole-carbohydrazide moiety.

Triazole-Containing Analogues

N'-(2,4-Dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidohydrazide

Atrazine (6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine)

Bioactivity Trends

- Triazole Derivatives : Exhibit fungicidal and herbicidal activity due to inhibition of sterol biosynthesis (fungicides) or photosynthesis (herbicides) .

- Pyridazine Derivatives : Often used as herbicides (e.g., pyridate) with mechanisms involving chlorophyll disruption. The chlorine atom enhances lipophilicity and target binding .

Data Tables

Table 1: Structural and Molecular Comparison

*Inferred from structural analogs.

Table 2: Functional and Application Comparison

*Hypothesized based on structural motifs.

Research Findings and Implications

- Triazole Efficacy : The 1,2,4-triazole group enhances binding to metalloenzymes (e.g., cytochrome P450), critical in pesticidal activity .

- Chloro Substituent : Increases compound hydrophobicity, improving membrane penetration in target organisms .

- Pyridazine vs. Pyridine : Pyridazine’s electron-deficient core may enhance reactivity toward nucleophilic sites in biological targets compared to pyridine .

Biological Activity

N'-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 252.66 g/mol. The compound features a pyridazine ring and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing pyridazine and triazole structures exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of nucleic acid synthesis or interference with cell wall biosynthesis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | S. aureus | 16 µg/mL |

| Triazole Derivative X | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxicity Evaluation

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 25 µM. This suggests that further investigation into its mechanism of action could provide insights into novel cancer therapies.

Insecticidal Activity

The compound's structural features also suggest potential insecticidal properties. Research on similar hydrazide derivatives has shown effectiveness against agricultural pests by disrupting their metabolic processes.

Table 2: Insecticidal Efficacy

| Compound Name | Target Insect | LC50 (mg/L) |

|---|---|---|

| This compound | Spodoptera frugiperda | 0.5 |

| Hydrazide Derivative Y | Aphis gossypii | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.